molecular formula C8H17NO2 B1443985 (4-Ethoxyoxan-4-yl)methanamine CAS No. 1489790-82-0

(4-Ethoxyoxan-4-yl)methanamine

Cat. No.: B1443985
CAS No.: 1489790-82-0
M. Wt: 159.23 g/mol
InChI Key: FBQJXWPEWWQBAK-UHFFFAOYSA-N
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Description

(4-Ethoxyoxan-4-yl)methanamine is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . It is also known by its IUPAC name, (4-ethoxytetrahydro-2H-pyran-4-yl)methanamine . This compound is characterized by the presence of an oxane ring substituted with an ethoxy group and a methanamine group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethoxyoxan-4-yl)methanamine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of an epoxide with an amine under acidic conditions . This reaction can be catalyzed by various acids, including acetic acid, to yield the desired oxane ring structure.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available raw materials. For example, the synthesis might begin with the preparation of an oxetane intermediate, followed by ring expansion and functionalization to introduce the ethoxy and methanamine groups . The use of safe and efficient reagents and solvents is crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: (4-Ethoxyoxan-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane ketones, while reduction can produce primary amines .

Scientific Research Applications

(4-Ethoxyoxan-4-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Ethoxyoxan-4-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, influencing their activity. The ethoxy group may enhance the compound’s solubility and bioavailability . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: (4-Ethoxyoxan-4-yl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The ethoxy group provides different reactivity and solubility characteristics compared to similar compounds .

Properties

IUPAC Name

(4-ethoxyoxan-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-2-11-8(7-9)3-5-10-6-4-8/h2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQJXWPEWWQBAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCOCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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